molecular formula C17H25N3O3S B7134299 N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide

N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide

Cat. No.: B7134299
M. Wt: 351.5 g/mol
InChI Key: SFTCUHUYBHNBGH-UHFFFAOYSA-N
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Description

N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine ring, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-18(17(22)15-3-2-12-24-15)13-16(21)20-8-6-19(7-9-20)14-4-10-23-11-5-14/h2-3,12,14H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTCUHUYBHNBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2CCOCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the piperazine and oxane rings through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide include:

    N-methyl-N-[2-[4-(piperazin-1-yl)-2-oxoethyl]thiophene-2-carboxamide: Lacks the oxane ring, potentially altering its reactivity and biological activity.

    N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]benzamide: Features a benzene ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.

Uniqueness

The presence of the oxane ring in this compound distinguishes it from many similar compounds, potentially enhancing its solubility, stability, and ability to interact with specific molecular targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

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